N,N-dimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine N,N-dimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2640846-12-2
VCID: VC11860675
InChI: InChI=1S/C15H21N7/c1-12-10-16-11-14(18-12)21-6-8-22(9-7-21)15-17-5-4-13(19-15)20(2)3/h4-5,10-11H,6-9H2,1-3H3
SMILES: CC1=CN=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)N(C)C
Molecular Formula: C15H21N7
Molecular Weight: 299.37 g/mol

N,N-dimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine

CAS No.: 2640846-12-2

Cat. No.: VC11860675

Molecular Formula: C15H21N7

Molecular Weight: 299.37 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine - 2640846-12-2

Specification

CAS No. 2640846-12-2
Molecular Formula C15H21N7
Molecular Weight 299.37 g/mol
IUPAC Name N,N-dimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Standard InChI InChI=1S/C15H21N7/c1-12-10-16-11-14(18-12)21-6-8-22(9-7-21)15-17-5-4-13(19-15)20(2)3/h4-5,10-11H,6-9H2,1-3H3
Standard InChI Key PMCRIYLLWHFBIB-UHFFFAOYSA-N
SMILES CC1=CN=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)N(C)C
Canonical SMILES CC1=CN=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)N(C)C

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound features a pyrimidine ring (position 2) linked to a piperazine group, which is further substituted with a 6-methylpyrazin-2-yl moiety. The N,N-dimethylamine group at position 4 of the pyrimidine ring enhances its solubility and bioavailability. Key structural attributes include:

  • Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Piperazine Linker: A six-membered diamine ring facilitating interactions with biological targets.

  • Methylpyrazine Substituent: A pyrazine derivative with a methyl group at position 6, contributing to hydrophobic interactions .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H21N7\text{C}_{15}\text{H}_{21}\text{N}_7
Molecular Weight299.37 g/mol
CAS Number2640846-12-2
logP (Partition Coefficient)~3.5 (predicted)
SolubilityModerate in polar solvents

The compound’s moderate lipophilicity (logP ~3.5) balances membrane permeability and aqueous solubility, making it suitable for oral administration.

Synthesis and Optimization

Synthetic Pathways

The synthesis of N,N-dimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step reactions:

  • Condensation: Reacting 2-chloro-4-(dimethylamino)pyrimidine with piperazine in the presence of a base (e.g., K2_2CO3_3) to form the pyrimidine-piperazine intermediate .

  • Cyclization: Introducing the 6-methylpyrazin-2-yl group via nucleophilic aromatic substitution under reflux conditions .

  • Purification: Column chromatography or recrystallization to achieve >95% purity.

Ultrasonic-assisted synthesis has been explored to reduce reaction times from 12 hours to 4 hours, improving yield by 15–20% .

Reaction Optimization

ParameterOptimal ConditionImpact on Yield
Solvent1,4-DioxaneMaximizes polar interactions
CatalystCs2_2CO3_3 (0.05 equiv)Enhances nucleophilicity
Temperature80–100°CBalances kinetics and stability
Time5–10 hoursPrevents decomposition

Source:

Biological Activities and Mechanisms

Anticancer Activity

The compound exhibits potent inhibition of CDK4/6 (IC50_{50} = 1–34 nM) and CHK1 (IC50_{50} = 6.5 nM), disrupting cell cycle progression in cancer cells . In MV4-11 leukemia cells, it induces G1 phase arrest (85% at 0.40 μM), comparable to palbociclib .

Table 3.1: Antiproliferative Activity

Cell LineGI50_{50} (nM)Mechanism
MV4-11 (Leukemia)23CDK4/6 inhibition
MDA-MB-453 (Breast)115CHK1 suppression
HCT-116 (Colorectal)209pRb phosphorylation blockade

Source:

Antimicrobial Activity

The compound demonstrates broad-spectrum antimicrobial activity, with MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .

Pharmacological Applications

Oncology

As a CDK4/6 and CHK1 dual inhibitor, the compound synergizes with DNA-damaging agents (e.g., doxorubicin) to enhance apoptosis in resistant tumors . Preclinical studies show a 60% reduction in tumor volume in xenograft models when combined with irinotecan .

Central Nervous System (CNS) Disorders

Comparative Analysis with Analogues

Table 5.1: Structural and Functional Comparison

CompoundKey FeaturesCDK4 IC50_{50} (nM)Selectivity (CDK4/CDK6)
Target CompoundPyrimidine-piperazine-pyrazine1.034:1
PalbociclibPyrido[2,3-d]pyrimidine1114:1
AbemaciclibAminopyrimidine2.05:1

Source:

The compound’s pyrazine moiety enhances selectivity for CDK4 over CDK6, reducing off-target effects compared to FDA-approved inhibitors .

Future Research Directions

  • Synthesis Optimization: Exploring continuous flow chemistry to improve scalability .

  • In Vivo Efficacy: Pharmacokinetic studies in rodent models to assess bioavailability and toxicity .

  • Combination Therapies: Pairing with PARP inhibitors for synergistic anticancer effects .

  • Structural Modifications: Introducing fluorinated groups to enhance blood-brain barrier penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator